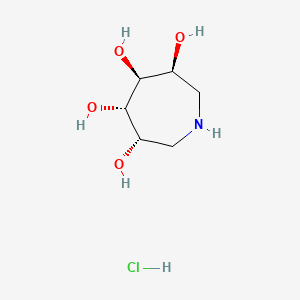

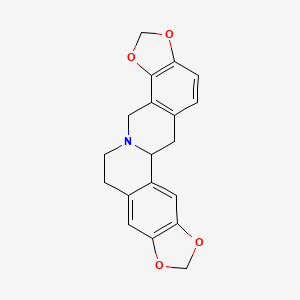

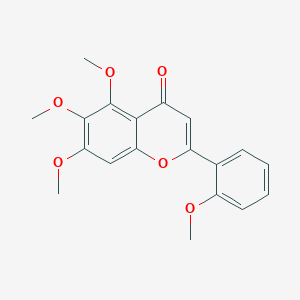

![molecular formula C22H29Cl3N2O3 B600802 2-[2-[4-[(4-氯苯基)-苯甲基]哌嗪-1-基]乙氧基]乙酸甲酯;二盐酸盐 CAS No. 83881-48-5](/img/structure/B600802.png)

2-[2-[4-[(4-氯苯基)-苯甲基]哌嗪-1-基]乙氧基]乙酸甲酯;二盐酸盐

描述

The compound is an antihistamine used routinely for the treatment of various allergic disorders such as urticaria, eczemas, and also in itchy lesions of skin like scabies . It is an Immunology/Inflammation class compound with a molecular weight of 461.80 and a molecular formula of C21H27Cl3N2O3 .

Synthesis Analysis

The compound can be synthesized by N-alkylation of 4-(4-chlorophenyl)piperazine with ethyl 2-bromo-2-methylpropanoate . The reaction is generally carried out using aromatic solvents such as Toluene or Xylene, preferably Toluene, and a suitable organic base such as a tertiary organic base like triethyl amine or an Organic base like Sodium Carbonate .Molecular Structure Analysis

The structure of the compound can be analyzed using various spectroscopic techniques. The IR, 1H NMR, 13C NMR, and Mass spectroscopic data are reported for the compound .科学研究应用

Interaction with NSAIDs

Cetirizine, an anti-allergy agent, is often co-administered with non-steroidal anti-inflammatory drugs (NSAIDs). Research has shown that cetirizine, a P-glycoprotein substrate, may be affected by the use of NSAIDs . The study suggested further research on the co-administration of these two drugs simultaneously to understand their pharmacokinetic and pharmacodynamic profiles .

Drug Delivery System

Cetirizine has been used in the development of a drug delivery system for controlled release. A study developed a system that included the benefits of both nanoparticles and microspheres for continual delivery of Cetirizine . This system was found to have excellent cell viability and imaging effects against HEK293 cell lines .

Antimicrobial Activity

An exploratory study has been conducted on the antimicrobial activity of Cetirizine dihydrochloride . The study tested the compound against 51 bacterial strains belonging to 5 Gram-positive and 4 Gram-negative genera .

Interaction with Other Drugs

Cetirizine may interact with other drugs, affecting their excretion rate or increasing their central nervous system depressant activities . For example, it may decrease the excretion rate of Tetradecyl hydrogen sulfate (ester), resulting in a higher serum level .

Treatment of Allergic Asthma and Physical Urticaria

Cetirizine is a second-generation histamine H1-receptor antagonist with antiallergic properties. It is effective in the treatment of physical urticaria and allergic asthma .

Analgesic Activity

Cetirizine has been found to possess analgesic activity in mice . This suggests potential applications in pain management .

安全和危害

作用机制

Target of Action

Cetirizine Methyl Ester Dihydrochloride primarily targets the Histamine-1 (H1) receptors . These receptors play a crucial role in allergic reactions, causing symptoms such as sneezing, coughing, nasal congestion, and hives .

Mode of Action

This compound acts as a selective antagonist of the H1 receptors . It competes with histamine for H1-receptor sites on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract . By blocking these receptors, it prevents histamine from binding and exerting its effects, thereby alleviating allergic symptoms .

Biochemical Pathways

The primary biochemical pathway affected by Cetirizine Methyl Ester Dihydrochloride is the histamine pathway . By blocking the H1 receptors, it inhibits the effects of histamine, a key mediator of allergic reactions . This results in a decrease in the typical symptoms of allergies such as sneezing, itching, and inflammation .

Pharmacokinetics

Cetirizine Methyl Ester Dihydrochloride is orally active and is rapidly absorbed into the body .

Result of Action

The molecular and cellular effects of Cetirizine Methyl Ester Dihydrochloride’s action result in the relief of allergic symptoms . By blocking the H1 receptors, it prevents the action of histamine, reducing inflammation and other allergic responses . This leads to effective relief from symptoms associated with conditions like allergic rhinitis and chronic urticaria .

Action Environment

The action, efficacy, and stability of Cetirizine Methyl Ester Dihydrochloride can be influenced by various environmental factors. For instance, the presence of allergens in the environment can trigger the allergic reactions that the compound helps to alleviate . Additionally, factors such as the individual’s overall health, other medications they may be taking, and their genetic makeup can also influence the compound’s action and effectiveness .

属性

IUPAC Name |

methyl 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27ClN2O3.2ClH/c1-27-21(26)17-28-16-15-24-11-13-25(14-12-24)22(18-5-3-2-4-6-18)19-7-9-20(23)10-8-19;;/h2-10,22H,11-17H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJPNCOBMAJDZSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COCCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29Cl3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cetirizine methyl ester dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

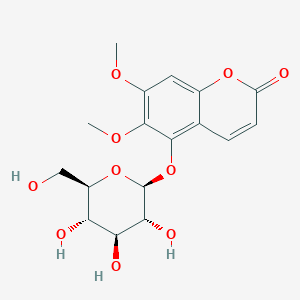

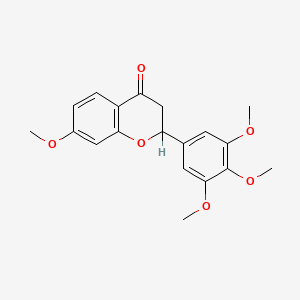

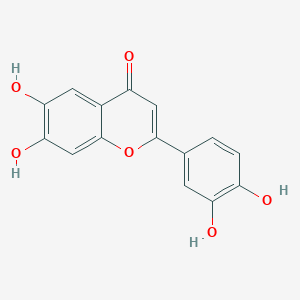

![(2S,3R,4S,5S,6R)-2-[2,4-dihydroxy-6-[(E)-2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B600738.png)